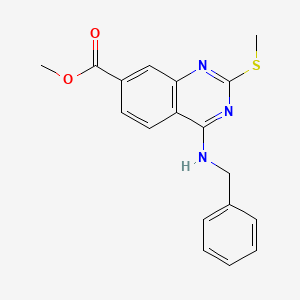![molecular formula C20H19FN2O4 B7880030 [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid](/img/structure/B7880030.png)
[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperazine ring substituted with fluorophenyl and methylbenzyl groups, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diacid chloride under controlled conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the piperazine derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylbenzyl groups may enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in therapeutic outcomes.
相似化合物的比较
Similar Compounds
- [3-(2-Chlorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
- [3-(2-Bromophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
- [3-(2-Methylphenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
Uniqueness
Compared to similar compounds, [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[3-(2-fluorophenyl)-4-[(4-methylphenyl)methyl]-2,5-dioxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-13-6-8-14(9-7-13)10-23-17(24)11-22(12-18(25)26)20(27)19(23)15-4-2-3-5-16(15)21/h2-9,19H,10-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFYXOXVDEVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=O)N(CC2=O)CC(=O)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate](/img/structure/B7879967.png)
![Ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate;hydrochloride](/img/structure/B7879972.png)
![3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7879980.png)
![Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate](/img/structure/B7879987.png)
![4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7879995.png)
![4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7880003.png)
![4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine](/img/structure/B7880019.png)
![6-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7880020.png)
![2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7880027.png)
![N-[(10-oxo-1,2,4,5,6,10-hexahydro-3H-1,5-methanopyrido[1,2-d][1,4]diazocin-3-yl)carbonothioyl]glycine](/img/structure/B7880028.png)
![Ethyl 1-(5-cyano-4-(3-hydroxyphenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880033.png)
![Ethyl 1-(5-cyano-4-(3-nitrophenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880036.png)
![[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B7880040.png)
